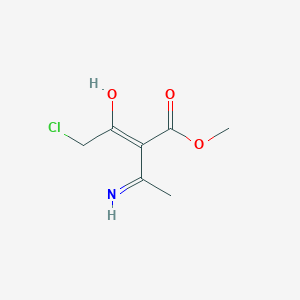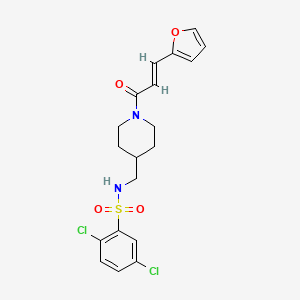
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems
Methyl 3-amino-2-(2-chloroacetyl)but-2-enoate has been utilized in the synthesis of various heterocyclic systems. For instance, its derivatives were used in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This demonstrates the compound's versatility in creating a range of complex organic structures (Selič, Grdadolnik, & Stanovnik, 1997).
As Starting Materials in Synthesis
The compound and its related derivatives have been employed as starting materials for the synthesis of polysubstituted pyridines. This application highlights its role in facilitating the formation of complex organic compounds with potential applications in various fields of chemistry and pharmaceuticals (Abu-Shanab, Elnagdi, Ali, & Wakefield, 1994).
In Novel Process for Synthesis
Safety and Hazards
Propiedades
IUPAC Name |
methyl (Z)-4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO3/c1-4(9)6(5(10)3-8)7(11)12-2/h9-10H,3H2,1-2H3/b6-5-,9-4? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWSBPFHFADSMY-WVDYFFATSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N)C(=C(CCl)O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N)/C(=C(\CCl)/O)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-2-cyano-3-(2,5-dimethylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2862485.png)


![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![3-(tert-butyl)-1-(4-chlorobenzyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2862491.png)
![3-[3-[Methyl-(9-methylpurin-6-yl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2862492.png)
![6-Cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2862493.png)
![N-(cyanomethyl)-2-{[2-(pyridin-2-yl)-2,3-dihydro-1H-isoindol-4-yl]amino}acetamide](/img/structure/B2862494.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)


![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)